molecular formula C16H15BrN2O2S B11394749 1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol

1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol

Cat. No.: B11394749
M. Wt: 379.3 g/mol
InChI Key: MVOWZAIZESFEDS-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol is a synthetic organic compound that features a bromophenyl group, a benzimidazole moiety, and a sulfanyl-ethanol linkage. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol typically involves multi-step organic reactions. One possible route could involve:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with methoxy-substituted carboxylic acids under acidic conditions.

    Introduction of the bromophenyl group: This step might involve a nucleophilic substitution reaction where a bromophenyl halide reacts with the benzimidazole derivative.

    Attachment of the sulfanyl-ethanol group: This can be done through a thiol-ene reaction where a thiol group reacts with an alkene in the presence of a radical initiator.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol would depend on its specific application. For instance:

    Biological activity: It may interact with specific enzymes or receptors, modulating their activity.

    Chemical reactions: It may act as a nucleophile or electrophile, participating in various organic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol
  • 1-(4-fluorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol
  • 1-(4-methylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol

Uniqueness

1-(4-bromophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, which may enhance the compound’s interaction with biological targets.

Properties

Molecular Formula

C16H15BrN2O2S

Molecular Weight

379.3 g/mol

IUPAC Name

1-(4-bromophenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanol

InChI

InChI=1S/C16H15BrN2O2S/c1-21-12-6-7-13-14(8-12)19-16(18-13)22-9-15(20)10-2-4-11(17)5-3-10/h2-8,15,20H,9H2,1H3,(H,18,19)

InChI Key

MVOWZAIZESFEDS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)SCC(C3=CC=C(C=C3)Br)O

Origin of Product

United States

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